molecular formula C8H5BrFN B13892829 3-Bromo-5-fluoro-2-methylbenzonitrile

3-Bromo-5-fluoro-2-methylbenzonitrile

Cat. No.: B13892829
M. Wt: 214.03 g/mol
InChI Key: IZKFFHQCXXOLGW-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, fluorine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluoro-5-methylbenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

For industrial production, the process may involve continuous flow techniques to ensure safety and efficiency. Tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then subjected to bromination and fluorination reactions . This method reduces side reactions and improves the overall yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-methylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the methyl group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the nitrile group to an amine.

Major Products Formed

    Substitution Products: Depending on the reagents used, various substituted benzonitriles can be formed.

    Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

3-Bromo-5-fluoro-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methylbenzonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoro-2-methylbenzonitrile is unique due to the presence of all three substituents (bromine, fluorine, and methyl) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H5BrFN

Molecular Weight

214.03 g/mol

IUPAC Name

3-bromo-5-fluoro-2-methylbenzonitrile

InChI

InChI=1S/C8H5BrFN/c1-5-6(4-11)2-7(10)3-8(5)9/h2-3H,1H3

InChI Key

IZKFFHQCXXOLGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)F)C#N

Origin of Product

United States

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